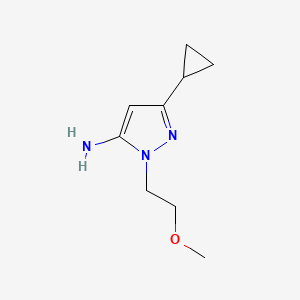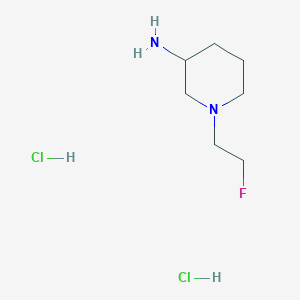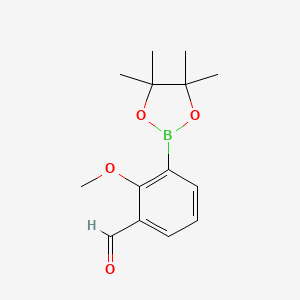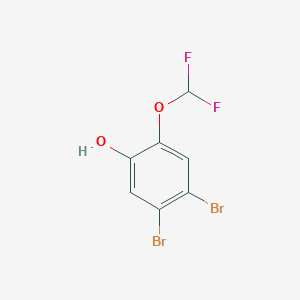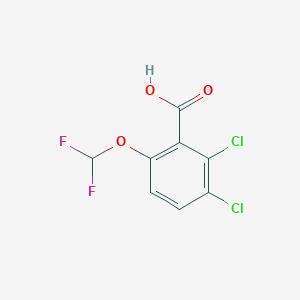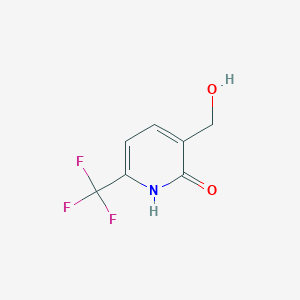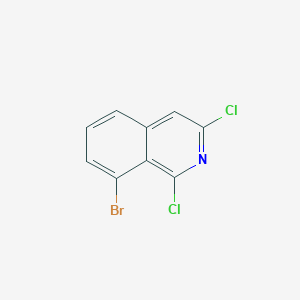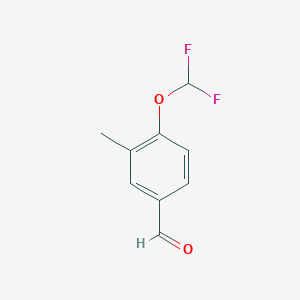
4-(Difluoromethoxy)-3-methylbenzaldehyde
説明
The compound “4-(Difluoromethoxy)-3-methylbenzaldehyde” likely belongs to the class of organic compounds known as difluoromethoxy compounds . These compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-(Difluoromethoxy)-3-methylbenzaldehyde” are not available, similar compounds such as “4-(Difluoromethoxy)nitrobenzene” can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .科学的研究の応用
Synthesis and Chemical Properties
The chemical synthesis of aromatic aldehydes, including structures similar to 4-(Difluoromethoxy)-3-methylbenzaldehyde, is crucial in the pharmaceutical, perfumery, and food flavoring industries. For instance, the synthesis of vanillin, a closely related compound, highlights the importance of aromatic aldehydes in various applications (Tan Ju & Liao Xin, 2003). Moreover, the catalytic oxidation of lignins into aromatic aldehydes demonstrates the potential for deriving valuable chemicals from biomass, indicating a sustainable approach to synthesizing compounds like 4-(Difluoromethoxy)-3-methylbenzaldehyde (V. Tarabanko & N. Tarabanko, 2017).
Biological Activity and Applications
The study of various aldehydes, including their bioactive properties, is significant for developing new therapeutic and diagnostic agents. For example, fluorescent chemosensors based on certain aldehydes can detect metal ions and other analytes, showing the versatility of aldehydes in chemical sensing applications (P. Roy, 2021). Additionally, the analysis of aldehydes like 4-hydroxy-2-nonenal reveals their role in oxidative stress and potential impact on food safety and health, underscoring the importance of understanding these compounds' biological effects (Hongxia Liao, Mengting Zhu, & Yi Chen, 2020).
Environmental Impact and Analytical Methods
The presence and analysis of aromatic aldehydes in the environment, particularly their degradation and the efficacy of removal methods, are critical for environmental protection. Research on advanced oxidation processes for removing contaminants like acetaminophen showcases the relevance of understanding the environmental behavior of complex organic molecules, which can be extrapolated to substances like 4-(Difluoromethoxy)-3-methylbenzaldehyde (Mohammad Qutob et al., 2022). Furthermore, the adsorption behavior of perfluorinated compounds emphasizes the importance of effective removal techniques for persistent organic pollutants, relevant to managing the environmental impact of various aldehydes (Ziwen Du et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQULEZGYCYXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



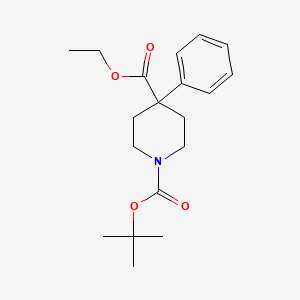

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
